molecular formula C11H21ClN2O2 B153290 tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate CAS No. 208167-83-3

tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate

Cat. No. B153290
CAS RN: 208167-83-3
M. Wt: 248.75 g/mol
InChI Key: MYOWELLYEZMECA-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a 2-chloroethyl moiety. Piperazine derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, similar compounds with various substituents on the piperazine ring have been synthesized and characterized, indicating the versatility and synthetic interest in this class of compounds .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions starting from commercially available or readily synthesized piperazine precursors. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a simple low-cost amination process . Similarly, other derivatives were synthesized through acylation, sulfonation, and substitution reactions . These methods demonstrate the synthetic accessibility of piperazine derivatives, which could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structures of synthesized piperazine derivatives have been confirmed using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS, as well as single-crystal X-ray diffraction analysis . These studies reveal the conformational aspects of the piperazine ring and the spatial arrangement of substituents, which are crucial for understanding the chemical behavior and potential interactions of these molecules.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate could potentially be involved in condensation reactions due to its hydrazino moiety . The reactivity of the tert-butyl piperazine derivatives is also influenced by the electronic effects of substituents, which can be studied through DFT calculations and vibrational analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's solubility, melting point, and stability . The DFT studies and Hirshfeld surface analysis further contribute to understanding the electronic properties and intermolecular interactions .

Relevant Case Studies

While the provided papers do not directly discuss this compound, they offer insights into the biological evaluation of similar compounds. For instance, some piperazine derivatives have been studied for their antibacterial, antifungal, and anthelmintic activities, showing moderate activity in some cases . These studies highlight the potential of piperazine derivatives in the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized, with a focus on their molecular structure and intermolecular interactions. For example, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and analyzed their crystal structures and antibacterial properties (Kulkarni et al., 2016).
  • Molecular Structure Reports : The molecular structure of similar compounds, like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, has been reported, indicating typical bond lengths and angles for this type of piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).

Biological Evaluation

  • Antibacterial and Antifungal Activities : Some derivatives have been studied for their antibacterial and antifungal activities. For instance, Kulkarni et al. (2016) found moderate activity against several microorganisms (Kulkarni et al., 2016).
  • Anthelmintic Activity : Sanjeevarayappa et al. (2015) synthesized a derivative and screened it for in vitro antibacterial and anthelmintic activity, finding moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Properties and Applications

  • Corrosion Inhibition : Praveen et al. (2021) investigated the anticorrosive behavior of a novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, finding it effective in protecting steel in corrosive environments (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
  • Asymmetric Deprotonation in Chemical Synthesis : McDermott et al. (2008) used tert-butyl 4-tert-butylpiperazine-1-carboxylate in a (-)-sparteine-mediated asymmetric deprotonation, demonstrating its utility in the synthesis of molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).

Advanced Chemical Synthesis Techniques

  • Polystyrene-supported Piperazine : Yang et al. (2004) reported on the synthesis and use of non-cross-linked polystyrene-supported piperazine in Knoevenagel condensation under microwave-assistance, highlighting its potential in facilitating chemical reactions (Yang, Chen, Xu, & Nie, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate, also known as 1-Boc-4-(2-chloroethyl)piperazine, is a complex organic compound. It has been screened for its antibacterial activities against two gram-positive strains (staphylococcus aureus and bacillus subtilis) and two gram-negative strains (escherichia coli and pseudomonas aeruginosa)

properties

IUPAC Name

tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOWELLYEZMECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622473
Record name tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208167-83-3
Record name tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 50-mL round-bottom flask, was placed a solution of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (2.31 g, 10.03 mmol, 1.00 equiv) in dichloromethane (20 mL) and a solution of thionyl chloride (1.5 mL, 2.00 equiv) in dichloromethane (3 mL) was added dropwise at 0° C. The resulting solution was stirred overnight at 25° C. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with 10 mL of water. The resulting solution was extracted with 2×25 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 2×15 mL of sodium bicarbonate aq. and 2×10 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:5). This resulted in 1.16 g (46%) of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate as a off-white solid.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-(2-hydroxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (231 mg, 1.0 mmol) in CH2Cl2 (2 mL) at 0° C. was added dropwise SOCl2 (0.15 mL, 2.0 mmol). The mixture was allowed to warm up to ambient temperature and stirred for 14 h. Volatiles were removed in vacuo and the residue partitioned between CH2Cl2 (20 mL) and saturated NaHCO3 (10 mL). The CH2Cl2 phase was dried over Na2SO4 and concentrated in vacuo to afford 4-(2-chloro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester as a white solid (130 mg, 52%): ESI MS m/z 249 [C11H21ClN2O2+H]+.
Quantity
231 mg
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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